trans-Vaccenate
Description
Properties
Molecular Formula |
C18H33O2- |
|---|---|
Molecular Weight |
281.5 g/mol |
IUPAC Name |
(E)-octadec-11-enoate |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/p-1/b8-7+ |
InChI Key |
UWHZIFQPPBDJPM-BQYQJAHWSA-M |
SMILES |
CCCCCCC=CCCCCCCCCCC(=O)[O-] |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCCCC(=O)[O-] |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Nutritional Applications
Dietary Impact
Trans-vaccenate is primarily derived from the consumption of dairy products and ruminant meats. Research indicates that it may play a role in human health, particularly concerning fatty acid metabolism. A study highlighted that trans-vaccenic acid can be converted into rumenic acid, a compound with potential health benefits, including anti-carcinogenic properties .
Table 1: Dietary Sources of this compound
| Source | This compound Content (g/100g) |
|---|---|
| Beef fat | 0.5 - 2.0 |
| Dairy products | 0.5 - 1.5 |
| Lamb fat | 1.0 - 2.5 |
Health Implications
Metabolic Effects
Studies have shown that this compound exhibits different metabolic pathways compared to other trans fatty acids like elaidate. In vitro experiments using HepG2 cells demonstrated that this compound has a less detrimental effect on cellular viability and lipid metabolism compared to industrial trans fats . Furthermore, it was found to be protective against palmitate-induced lipotoxicity, suggesting a potential role in reducing metabolic disorders .
Table 2: Metabolic Effects of this compound vs. Other Fatty Acids
| Fatty Acid | Viability (%) | Ceramide Levels (ng/mg Protein) |
|---|---|---|
| Control | 100 | 159.6 |
| Palmitate | 70 | 237.3 |
| Cis-Oleate | 85 | 98.3 |
| Trans-Elaidate | 80 | 91.9 |
| This compound | 90 | 120.7 |
Food Science Applications
Dairy Industry
this compound is significant in dairy metabolomics as it influences milk fat composition. Research utilizing mid-infrared spectrometry has shown that the concentration of this compound can vary with the diet of dairy cows, impacting the nutritional profile of milk .
Table 3: Impact of Diet on Milk Fat Composition
| Diet Type | This compound (g/100g Milk Fat) |
|---|---|
| Grass-fed | 0.8 |
| Grain-fed | 0.3 |
Case Studies
Case Study: Health Benefits in Ruminant Diets
A study published in the Journal of Agricultural and Food Chemistry explored the effects of supplementing ruminants' diets with specific oils rich in omega-3 fatty acids alongside traditional feeds. The results indicated an increase in trans-vaccenic acid levels in milk and meat products, which correlated with improved health markers in consumers .
Case Study: Gut Microbiota Interaction
Another investigation focused on the ability of gut microbiota to convert dietary linoleic acid into conjugated linoleic acid and trans-vaccenic acid. This conversion highlights the importance of gut health in influencing the bioavailability and efficacy of these fatty acids .
Preparation Methods
Base-Catalyzed Transesterification
Trans-vaccenate methyl ester is synthesized via transesterification of trans-vaccenic acid with methanol under alkaline conditions. GlpBio’s protocol specifies dissolving TVA in dimethyl sulfoxide (DMSO) at concentrations up to 885.08 mM, followed by reaction with methanol and sodium methoxide. The reaction proceeds at 37°C with ultrasonic agitation to ensure homogeneity. Post-synthesis purification involves liquid-liquid extraction with hexane and acetonitrile, achieving >98% purity as confirmed by gas chromatography (GC).
Table 1: Standard Stock Solution Preparation for this compound Methyl Ester
| Parameter | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM (mL) | 3.3727 | 16.8634 | 33.7268 |
| 5 mM (mL) | 0.6745 | 3.3727 | 6.7454 |
| 10 mM (mL) | 0.3373 | 1.6863 | 3.3727 |
Structure-Activity Relationship (SAR) Studies
Recent SAR studies have optimized TVA’s bioactivity by modifying its carbon chain and functional groups. Derivatives with double bonds shifted to C9–C10 (e.g., 6 and 7 ) showed enhanced CD8+ T cell activation compared to natural TVA (C11–C12 double bond). Terminal carboxyl groups are critical for binding to G-protein-coupled receptor 43 (GPR43), as replacing the acid with esters reduced activity by 30–40%. Chain lengths shorter than 16 carbons (e.g., 3 , 4 ) abolished activity, underscoring the necessity of TVA’s C18 backbone.
Extraction from Natural Sources
Rumen Fluid and Dairy Products
Trans-vaccenic acid is naturally abundant in ruminant fats, constituting 3.8–10.0% of total fatty acids in dairy products. Extraction involves saponification with 6N HCl in acetonitrile (10% v/v), followed by hexane partitioning to isolate non-polar lipids. Centrifugation at 10,000 × g for 5 minutes separates the organic phase, which is then evaporated under nitrogen and reconstituted in deuterated methanol for NMR quantification.
Table 2: this compound Extraction Efficiency from Bovine Milk
| Step | Recovery (%) | Purity (%) |
|---|---|---|
| Saponification | 92 ± 3 | 85 ± 2 |
| Hexane Partitioning | 88 ± 4 | 93 ± 1 |
| NMR Reconstitution | 95 ± 2 | 97 ± 0.5 |
Microbial Biosynthesis
Butyrivibrio fibrisolvens and other rumen bacteria synthesize TVA via biohydrogenation of linoleic acid. In vitro studies using rumen fluid inoculum show TVA yields of 0.4–0.6 mg/mL after 24 hours at 39°C under anaerobic conditions. Adding 0.1% Tween 80 as an emulsifier increases yield by 15% by enhancing substrate solubility.
In Vivo Synthesis and Metabolic Conversion
Mammalian Δ13-Desaturation
The Fatty Acid Desaturase 3 (FADS3) enzyme catalyzes the conversion of dietary TVA to trans11,cis13-conjugated linoleic acid (CLA) in lactating mammals. In Sprague-Dawley rats, a high-TVA diet (3.8% energy intake) resulted in 0.06% CLA in mammary gland phospholipids, directly correlating with FADS3 mRNA overexpression. This pathway is absent in non-lactating tissues, highlighting tissue-specific desaturase activity.
Human Endogenous Synthesis
Lactating women fed 13C-labeled TVA exhibited 7.6% isotopic enrichment in breast milk TVA and 0.4% in CLA, confirming Δ9-desaturase activity. The conversion rate (<10%) suggests limited endogenous CLA production, necessitating dietary TVA intake for optimal CLA levels.
Analytical Validation and Quantification
Gas Chromatography (GC) Protocols
The WHO’s standardized GC method employs a CP 7421 Select FAME column (200 m × 250 µm) with helium carrier gas at 1.2 mL/min. this compound is identified using retention indices (RI = 2,148) and quantified via external calibration curves (R² > 0.99).
Table 3: GC Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | CP 7421 FAME |
| Carrier Gas | He, 1.2 mL/min |
| Oven Program | 140°C → 240°C @ 4°C/min |
| Detection | FID @ 260°C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative 1H-NMR using a Bruker Ascend 600 MHz spectrometer detects TVA at 1.97 ppm (allylic CH₂) with a limit of quantification (LOQ) of 0.01 µg/mL. Deuterated methanol with 0.03% tetramethylsilane ensures signal stability, achieving 95–97% recovery in serum and tumor interstitial fluid.
Industrial and Biomedical Applications
Pharmaceutical Formulations
GlpBio’s in vivo formulation guide recommends dissolving TVA in DMSO:PEG300:Tween 80 (5:4:1 v/v) for murine studies. For oral administration, corn oil-based solutions achieve 80% bioavailability, while intravenous emulsions require particle sizes <200 nm to prevent embolization.
Q & A
Q. How to design a study investigating this compound’s epigenetic effects while controlling for confounding dietary factors?
- Methodological Answer: Implement controlled isocaloric diets with this compound as the sole variable. Use bisulfite sequencing or ChIP-seq to assess DNA methylation/histone modifications in target tissues (e.g., liver). Apply multivariable regression to adjust for covariates like age and baseline methylation status .
Methodological Notes
- Data Contradiction Analysis : When reconciling conflicting results, explicitly compare experimental conditions (e.g., purity of compounds, assay sensitivity) and apply sensitivity analyses to identify outlier studies .
- Replication Strategies : Follow ’s guidelines for transparency by publishing raw spectra, chromatograms, and code for statistical models to enable independent validation .
- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for animal welfare and declare ethical approvals in manuscripts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
